molecular formula C20H14N4OS3 B2707859 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1043167-42-5

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B2707859
CAS No.: 1043167-42-5
M. Wt: 422.54
InChI Key: VIVLBFQTMLPKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group at position 5. The thiazole-5-carboxamide moiety is substituted with a methyl group at position 4 and a thiophen-2-yl group at position 6.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS3/c1-12-17(28-19(21-12)16-3-2-9-26-16)18(25)22-14-6-4-13(5-7-14)15-11-24-8-10-27-20(24)23-15/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLBFQTMLPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various strains of mycobacteria and cancer cell lines. This article explores the biological activity of this compound, synthesizing findings from recent research studies.

Chemical Structure and Properties

The compound features a complex structure that includes imidazo[2,1-b]thiazole and thiophene moieties, which are known for their bioactivity. The structural formula is represented as follows:

C17H15N3S3O\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{S}_{3}\text{O}

Antimycobacterial Activity

Recent studies have highlighted the efficacy of compounds containing imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound under consideration has shown promising results in inhibiting Mtb growth with IC50 values indicating effective concentrations required for 50% inhibition.

In a study evaluating similar thiazole derivatives, the most active compounds demonstrated IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra, with no significant toxicity observed in non-cancerous lung fibroblast cell lines (MRC-5) at concentrations greater than 128 μM . This suggests a selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), indicating a potential therapeutic advantage.

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (CC50 > μM)
IT102.327.05>128
IT062.0315.22>128

Antitumor Activity

The thiazole and imidazole moieties are also associated with anticancer properties. Studies have demonstrated that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, one study indicated that certain thiazole derivatives had IC50 values less than 10 μM against these cell lines .

The mechanism of action is believed to involve the inhibition of critical cellular pathways related to DNA synthesis and cell division, which are hallmarks of cancer progression. Molecular docking studies have further elucidated the binding interactions between these compounds and their biological targets, reinforcing their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Imidazo[2,1-b]thiazole moiety : Enhances interaction with biological targets.
  • Thiophene ring : Contributes to increased lipophilicity and membrane permeability.
  • Substituents on the phenyl ring : Influence potency and selectivity against pathogens.

Case Studies

  • Antimycobacterial Screening : A series of imidazo[2,1-b]thiazole derivatives were synthesized and screened for their activity against Mtb. Compounds showed selective inhibition with minimal toxicity towards human cells .
  • Anticancer Evaluation : In vitro studies demonstrated that thiazole-based compounds exhibited significant cytotoxicity against A549 and HepG2 cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
  • Carbonic Anhydrase Inhibition : Some derivatives were evaluated for their inhibitory effects on carbonic anhydrase isoforms, revealing selective inhibition patterns that could be exploited for therapeutic applications .

Scientific Research Applications

Pharmacological Properties

SRT2104 is primarily recognized as a selective activator of Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase involved in cellular regulation processes such as aging, metabolism, and stress responses. The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : SRT2104 has demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and gastrointestinal cancers. In studies, it exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, indicating superior efficacy in certain contexts .
  • Anti-inflammatory Effects : Research indicates that SRT2104 may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation . Its ability to influence immune responses has been explored in the context of autoimmune diseases.
  • Metabolic Disorders : The compound has been investigated for its potential in managing metabolic disorders such as Type 2 diabetes. By activating Sirt1, it may improve insulin sensitivity and promote metabolic health .

Case Studies

Several studies have documented the efficacy of SRT2104 and its derivatives:

StudyFocusFindings
Yurttaş et al. (2015)Antibacterial ActivityInvestigated derivatives against E. faecalis; some compounds showed MIC values comparable to reference drugs .
Islam et al. (2019)Anticancer ActivityReported potent cytotoxicity against stomach carcinoma MGC803 and colon cancer HCT-116 cells .
Kantevari et al. (2020)CytotoxicityEvaluated against MCF-7 and DU-145 cell lines; identified significant potency with specific derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular formulas, and reported biological activities:

Compound Name/Identifier Key Substituents Molecular Formula Biological Activity/Notes Reference
Target Compound Imidazo[2,1-b]thiazole-phenyl, 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide C₂₀H₁₅N₅OS₃ (derived) Hypothesized COX-2/SIRT1 modulation based on structural analogs
ND-11503 6-ethyl-2-methylimidazo[2,1-b]thiazole, dihydrobenzofuran-methyl C₁₈H₁₉N₃O₂S Evaluated for intracellular activity; synthesis via carboxamide coupling
6a () 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, N,N-dimethyl-Mannich base C₁₇H₁₈N₄O₂S₂ Potent COX-2 inhibitor (IC₅₀ = 1.2 µM)
SRT2104 () 4-methyl-2-(3-pyridinyl)thiazole, morpholinylmethyl-imidazothiazole C₂₅H₂₄ClN₇OS SIRT1 activator; enhances metabolic stability and blood-brain barrier penetration
Compound 9c () Benzimidazole-phenoxymethyl-triazole-thiazole C₂₇H₂₀FN₇O₂S Demonstrated docking affinity for enzymatic targets (e.g., α-glucosidase)
SRT1720 () Quinoxaline-carboxamide, piperazinylmethyl-imidazothiazole C₂₅H₂₄ClN₇OS SIRT1 agonist with in vivo efficacy in metabolic and aging models

Structural and Functional Analysis:

Core Heterocycle Modifications: The imidazo[2,1-b]thiazole scaffold is retained across analogs, but substitutions at C-5/C-6 significantly influence activity. For example, the methylsulfonylphenyl group in 6a enhances COX-2 binding , while the morpholinylmethyl group in SRT2104 improves solubility and target engagement .

Thiazole-5-Carboxamide Variations :

  • Methyl substitution at position 4 (target compound) increases lipophilicity, which may enhance membrane permeability compared to unsubstituted analogs .
  • Pyridinyl (e.g., SRT2104 ) vs. thiophenyl (target compound) substituents alter electronic profiles: thiophene’s lower electronegativity may reduce metabolic oxidation, improving in vivo stability .

Biological Activity Trends :

  • COX-2 inhibition correlates with para-substituted electron-withdrawing groups (e.g., methylsulfonyl in 6a ), suggesting the target compound’s thiophenyl group may offer moderate activity .
  • SIRT1 activation requires basic side chains (e.g., morpholine in SRT2104 ), which the target compound lacks, implying divergent target profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide?

  • Methodology : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Lithiation of 2-chlorothiazole followed by nucleophilic coupling with a phenyl isocyanate derivative to form the thiazole-5-carboxamide core (as seen in analogous thiazole-carboxamide syntheses) .
  • Step 2 : Functionalization of the imidazo[2,1-b]thiazole moiety via cyclization of substituted anthranilic acid derivatives with thioureas or thioamides, as demonstrated in imidazothiazole syntheses .
  • Step 3 : Suzuki-Miyaura cross-coupling to introduce the thiophene-2-yl group at the 2-position of the thiazole ring .
    • Characterization : Confirm intermediate structures using 1H^1H/13C^{13}C NMR, IR (C=O, C=N stretches), and HRMS .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Analytical Methods :

  • HPLC-PDA : Use reverse-phase chromatography with a C18 column (e.g., 70:30 acetonitrile/water) to assess purity (>95%).
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the imidazo[2,1-b]thiazole and thiophene-thiazole connectivity .
  • Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition temperature >200°C) for storage recommendations .

Advanced Research Questions

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility. For example, analogous compounds show enhanced solubility as hydrochloride salts .
  • Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to increase dissolution rates (e.g., DMSO stock solutions at 12.5 mg/mL can be diluted in PBS for in vivo dosing) .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) while monitoring LogP values via computational tools (e.g., ACD/Labs) to balance lipophilicity and solubility .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?

  • Experimental Design :

  • Core Modifications : Synthesize analogs with variations in the thiophene (e.g., 3-thienyl vs. 2-thienyl) or imidazo[2,1-b]thiazole (e.g., methyl vs. halogen substituents) moieties .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) using dose-response curves (IC50_{50} determination).
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50_{50} values across studies)?

  • Troubleshooting Steps :

  • Orthogonal Assays : Validate results using both cell-free (e.g., enzymatic) and cell-based assays to rule out off-target effects .
  • Batch Consistency : Confirm compound purity and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Statistical Validation : Use ANOVA or Grubbs’ test to identify outliers in replicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.